molecular formula C10H5BrF3NO2 B1413829 Methyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate CAS No. 1805594-94-8

Methyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate

Cat. No. B1413829
CAS RN: 1805594-94-8
M. Wt: 308.05 g/mol
InChI Key: SYPCRQHBFZZDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate, also known as 2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid methyl ester, is a highly reactive organic compound that is used in scientific research and laboratory experiments. It is a colorless, odorless, and crystalline solid that is soluble in most organic solvents. It is an important reagent in organic synthesis and is used in a variety of applications, including polymerization, catalysis, and drug synthesis.

Mechanism of Action

Methyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate acts as a Lewis acid, which is capable of forming a covalent bond with electron-rich organic molecules. This covalent bond can then be used to form a variety of organic compounds, such as polymers and pharmaceuticals.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate is not known to have any biochemical or physiological effects on humans or animals. It is, however, known to be an irritant and should be handled with caution.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate has several advantages for laboratory experiments. It is a highly reactive and versatile reagent that can be used in a variety of syntheses. It is also relatively inexpensive and easy to obtain. The main limitation of this compound is its tendency to form covalent bonds with electron-rich molecules, which can lead to unwanted side reactions.

Future Directions

The use of methyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate in scientific research is expected to continue to grow in the future. It has been used in a variety of syntheses, including polymerization and drug synthesis, and is expected to be used in the development of new pharmaceuticals and other organic compounds. Additionally, its reactivity and versatility make it an attractive reagent for use in catalysis and other organic synthesis reactions. Further research is also needed to better understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Methyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate is a versatile reagent that is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a polymerization initiator, and as a reactant in drug synthesis. It is also used in the preparation of pharmaceuticals and in the synthesis of organic compounds.

properties

IUPAC Name

methyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-3-2-5(4-15)7(8(6)11)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPCRQHBFZZDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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